(1E)-1-(5-bromo-2-fluorobenzylidene)-2-(2,4,6-trichlorophenyl)hydrazine
Description
(1E)-1-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE is an organic compound characterized by its complex structure, which includes bromine, fluorine, and chlorine atoms
Properties
Molecular Formula |
C13H7BrCl3FN2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2,4,6-trichloroaniline |
InChI |
InChI=1S/C13H7BrCl3FN2/c14-8-1-2-12(18)7(3-8)6-19-20-13-10(16)4-9(15)5-11(13)17/h1-6,20H/b19-6+ |
InChI Key |
XMQYKHXZMGSYNZ-KPSZGOFPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC2=C(C=C(C=C2Cl)Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE typically involves the condensation of 5-bromo-2-fluorobenzaldehyde with 2,4,6-trichlorophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives with various functional groups.
Scientific Research Applications
(1E)-1-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1E)-1-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE: shares similarities with other hydrazine derivatives, such as:
Uniqueness
The uniqueness of (1E)-1-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE lies in its specific combination of halogen atoms, which can influence its reactivity, biological activity, and potential applications. The presence of bromine, fluorine, and chlorine atoms in the same molecule can lead to unique chemical and physical properties, making it a valuable compound for various research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
